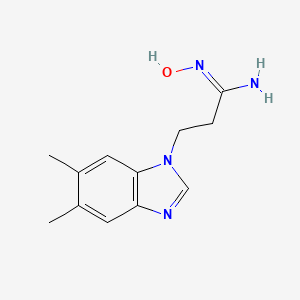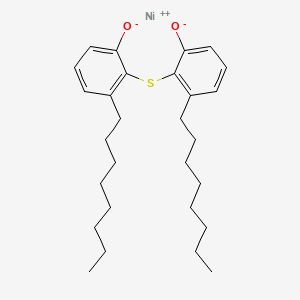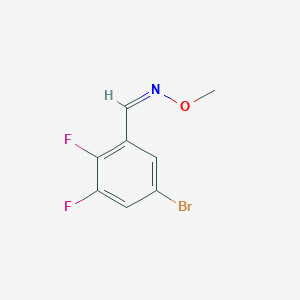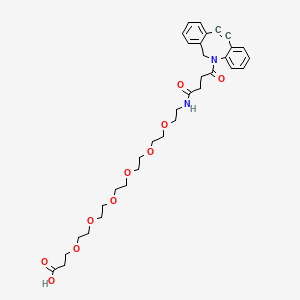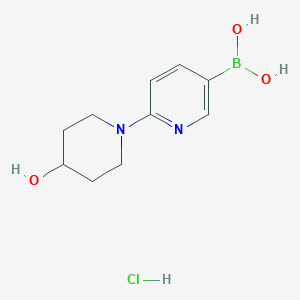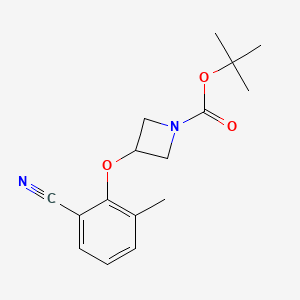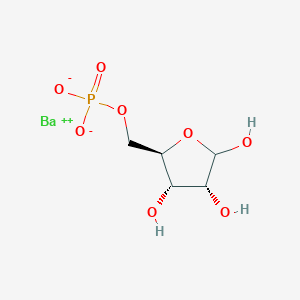![molecular formula C11H11NO5S B13728057 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidine-2,5-dione core with a 4-(methylsulfonyl)benzyl substituent, which imparts specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbon dioxide or carbonates. For instance, the reaction of 4-(methylsulfonyl)benzylamine with ethyl chloroformate in the presence of a base can yield the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Wirkmechanismus
The mechanism of action of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This unique mechanism of action distinguishes it from other antibiotics and reduces the likelihood of cross-resistance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone under investigation for its potential to treat tuberculosis.
Uniqueness
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C11H11NO5S |
|---|---|
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
4-[(4-methylsulfonylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5S/c1-18(15,16)8-4-2-7(3-5-8)6-9-10(13)17-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
LQYCCJJARCQYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)


![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
